![molecular formula C17H14N2O3 B5681642 3-methyl-5-oxo-1,2-diphenylpyrazole-4-carboxylic acid](/img/structure/B5681642.png)
3-methyl-5-oxo-1,2-diphenylpyrazole-4-carboxylic acid
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Overview
Description
3-methyl-5-oxo-1,2-diphenylpyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-oxo-1,2-diphenylpyrazole-4-carboxylic acid typically involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often involve refluxing in ethanol or other suitable solvents, with catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-oxo-1,2-diphenylpyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrazones, and other heterocyclic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
3-methyl-5-oxo-1,2-diphenylpyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-5-oxo-1,2-diphenylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to form stable complexes with metal ions, which can further influence its activity .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Similar in structure but with different substituents, leading to varied reactivity and applications.
3-methyl-5-oxo-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Another pyrazole derivative with distinct functional groups and biological activities.
Uniqueness
3-methyl-5-oxo-1,2-diphenylpyrazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and form stable complexes makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-methyl-5-oxo-1,2-diphenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-12-15(17(21)22)16(20)19(14-10-6-3-7-11-14)18(12)13-8-4-2-5-9-13/h2-11H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKCTCQUUVIOHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816445 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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